TAS-115 mesylate - 1688673-09-7

TAS-115 mesylate

Catalog Number: EVT-283483
CAS Number: 1688673-09-7
Molecular Formula: C28H27FN4O7S2
Molecular Weight: 614.6634
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TAS 115 is a multi-kinase inhibitor that inhibits the growth factor receptors PDGFRα and PDGFRβ (IC50s = 0.81 and 7.06 nM, respectively), c-FMS (IC50 = 15 nM), VEGFR2 and VEGFR1 (IC50s = 30 and 140 nM, respectively), Met (IC50 = 32 nM), and FGFR2 (IC50 = 340 nM). It also inhibits Axl, c-Kit, Src, and FLT1.1 TAS 115 inhibits VEGF-induced VEGFR2 phosphorylation in human umbilical vein endothelial cells (HUVECs) and Met phosphorylation in Met-amplified MKN45 human gastric cancer cells. It also inhibits VEGF-dependent, but not VEGF-independent, growth of HUVECs (IC50s = 0.019 and 19.3 µM, respectively) and of Met-amplified MKN45, but not Met-inactivated, human MCF-7 breast cancer cells (GI50s = 0.032 and >10 µM, respectively). TAS 115 reduces tumor growth in a MKN45 mouse xenograft model (ED50 = 8 mg/kg).
TAS-115 is a c-MET Inhibitor. TAS-115 inhibited the kinase activity of both VEGFR2 and MET and their signal-dependent cell growth as strongly as other known VEGFR or MET inhibitors. TAS-115 is extremely selective and specific, at least in vitro. In in vivo studies, TAS-115 completely suppressed the progression of MET-inactivated tumor by blocking angiogenesis without toxicity when given every day for 6 weeks, even at a serum-saturating dose of TAS-115. TAS-115 induced marked tumor shrinkage and prolonged survival in MET-amplified human cancer-bearing mice. TAS-115 is a unique VEGFR/MET-targeted inhibitor with improved antitumor efficacy and decreased toxicity.

Crizotinib

Compound Description: Crizotinib is a clinically approved receptor tyrosine kinase (RTK) inhibitor that targets anaplastic lymphoma kinase (ALK), Met, and ROS1 []. It is primarily used for the treatment of non-small cell lung cancer (NSCLC) with ALK rearrangements [].

Relevance: Crizotinib is structurally related to TAS-115 mesylate as both compounds are small molecule inhibitors of Met and VEGFR kinases [, ]. In several studies, Crizotinib served as a comparator to TAS-115 mesylate, highlighting the similar target profiles of these compounds. For instance, Crizotinib was investigated alongside TAS-115 mesylate for its ability to reverse HGF-triggered erlotinib resistance in EGFR-mutant lung cancer []. Both compounds effectively inhibited Met phosphorylation and restored erlotinib sensitivity, underscoring their shared mechanism of action []. The combination of Crizotinib with erlotinib and bevacizumab demonstrated comparable efficacy to the doublet of erlotinib and TAS-115 mesylate, suggesting that TAS-115 mesylate's multi-target profile may offer therapeutic advantages [].

Sunitinib

Compound Description: Sunitinib is a clinically approved multi-targeted RTK inhibitor that targets VEGFRs, PDGFRs, KIT, FLT3, and CSF1R []. It is used in the treatment of various cancers, including renal cell carcinoma and gastrointestinal stromal tumor [].

Relevance: Sunitinib shares a similar target profile with TAS-115 mesylate, as both compounds inhibit VEGFRs and PDGFRs [, ]. Notably, TAS-115 mesylate exhibits greater target selectivity and a more favorable safety profile compared to Sunitinib []. In preclinical studies, TAS-115 mesylate demonstrated superior tolerability and a wider therapeutic window than Sunitinib [, , , ]. This enhanced safety profile allows for prolonged administration of TAS-115 mesylate at effective doses without significant toxicity, potentially leading to improved therapeutic outcomes [, ].

Foretinib

Compound Description: Foretinib is a multi-targeted RTK inhibitor that targets Met, VEGFRs, RON, AXL, TIE2, and PDGFRβ []. It has been investigated in clinical trials for various cancers.

Pazopanib

Compound Description: Pazopanib is a clinically approved multi-targeted RTK inhibitor that targets VEGFRs, PDGFRs, and KIT []. It is primarily used for the treatment of advanced renal cell carcinoma and soft tissue sarcoma [].

Nintedanib

Compound Description: Nintedanib is a clinically approved multi-targeted RTK inhibitor that targets VEGFRs, PDGFRs, and FGFRs []. It is primarily used for the treatment of idiopathic pulmonary fibrosis [].

Relevance: Nintedanib and TAS-115 mesylate share common targets, including VEGFRs and PDGFRs []. Both compounds have been investigated for their potential antifibrotic effects, particularly in the context of pulmonary fibrosis []. Importantly, TAS-115 mesylate exhibits significantly more potent inhibition of both PDGFR and c-FMS compared to Nintedanib []. This enhanced inhibitory activity suggests that TAS-115 mesylate may offer superior efficacy in treating fibrotic diseases, although further clinical investigations are needed [].

Abiraterone acetate

Compound Description: Abiraterone acetate is a clinically approved androgen biosynthesis inhibitor that blocks the production of androgens, including testosterone, in the adrenal glands and testes []. It is used in the treatment of castration-resistant prostate cancer [].

Relevance: While Abiraterone acetate targets a different pathway than TAS-115 mesylate, the two drugs were evaluated in combination for the treatment of castration-resistant prostate cancer with bone metastases []. In a clinical trial, TAS-115 mesylate was administered alongside Abiraterone acetate to assess their combined efficacy and safety []. The study showed that the combination therapy resulted in antitumor activity and improved pain in patients with bone metastases, suggesting a potential synergistic effect [].

Apalutamide

Compound Description: Apalutamide is a clinically approved androgen receptor antagonist that blocks the binding of androgens to their receptors, thereby inhibiting androgen signaling []. It is used for the treatment of non-metastatic castration-resistant prostate cancer [].

Relevance: While Apalutamide acts on a different pathway than TAS-115 mesylate, the two drugs were studied in combination to evaluate their potential synergistic effects on prostate cancer []. In a preclinical study, TAS-115 mesylate was administered in combination with Apalutamide in a mouse model of prostate cancer []. The results indicated that the combination therapy effectively reduced tumor burden and modulated the tumor microenvironment, suggesting a potential benefit of this therapeutic approach [].

Properties

CAS Number

1688673-09-7

Product Name

TAS-115 mesylate

IUPAC Name

4-[2-fluoro-4-[(2-phenylacetyl)carbamothioylamino]phenoxy]-7-methoxy-N-methylquinoline-6-carboxamide;methanesulfonic acid

Molecular Formula

C28H27FN4O7S2

Molecular Weight

614.6634

InChI

InChI=1S/C27H23FN4O4S.CH4O3S/c1-29-26(34)19-14-18-21(15-24(19)35-2)30-11-10-22(18)36-23-9-8-17(13-20(23)28)31-27(37)32-25(33)12-16-6-4-3-5-7-16;1-5(2,3)4/h3-11,13-15H,12H2,1-2H3,(H,29,34)(H2,31,32,33,37);1H3,(H,2,3,4)

InChI Key

NUYQWFCUOAVQAL-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)NC(=S)NC(=O)CC4=CC=CC=C4)F.CS(=O)(=O)O

Solubility

Soluble in DMSO

Synonyms

TAS115 mesylate; TAS115; TAS-115; TAS 115;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.